Cyclobutyl(thiophen-3-yl)methanamine hydrochloride
Description
Cyclobutyl(thiophen-3-yl)methanamine hydrochloride is a synthetic organic compound featuring a cyclobutane ring linked to a thiophene moiety via a methanamine bridge, with a hydrochloride counterion. For example, the synthesis of (S)-Cyclobutyl(phenyl)methanamine hydrochloride involves substituting a phenyl group with thiophene, using similar protocols involving reductive amination or nucleophilic substitution .
This compound’s structural uniqueness lies in the combination of a strained cyclobutane ring and the electron-rich thiophene, making it a candidate for drug discovery, particularly in targeting central nervous system receptors or enzymes where aromatic interactions are critical.
Properties
IUPAC Name |
cyclobutyl(thiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c10-9(7-2-1-3-7)8-4-5-11-6-8;/h4-7,9H,1-3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHICHNCCZXAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CSC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutyl(thiophen-3-yl)methanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclobutyl group linked to a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 149.19 g/mol. The unique structural features contribute to its pharmacological profile, enhancing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor by binding to active sites of various enzymes, thereby blocking their activity and influencing critical cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest significant inhibitory effects against various bacterial strains.
- Anticancer Potential : The compound shows promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Investigated for its ability to inhibit key enzymes involved in metabolic pathways.
1. Antimicrobial Activity
A study assessing the antimicrobial effects revealed the following minimum inhibitory concentration (MIC) values against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate potential for development into a novel antimicrobial agent.
2. Anticancer Activity
In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 10 |
The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Structure–Activity Relationship (SAR) Studies
SAR studies have provided insights into how modifications to the thiophene ring and cyclobutyl group affect biological activity. Key findings include:
- Substituents on the thiophene ring significantly influence biological activity.
- The rigidity introduced by the cyclobutyl group enhances enzyme binding affinity.
Case Studies and Research Findings
Several case studies have highlighted the biological activities and therapeutic potential of this compound:
- Study on Enzyme Inhibition : Research indicated that this compound effectively inhibits specific enzymes involved in critical metabolic pathways, showcasing its potential in treating metabolic disorders.
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound exhibited dose-dependent cytotoxicity in various cancer cell lines, suggesting its viability as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyclobutylmethanamine Derivatives
(a) Phenyl vs. Thiophene Substituents
- Key Differences: The phenyl group lacks sulfur, reducing electron-richness compared to thiophene. This may decrease binding affinity to sulfur-interacting targets (e.g., metalloenzymes). Synthesis: Prepared via reductive amination (91% yield) with confirmed *H NMR data .
(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride (CAS 2227311-88-6) and (1-(4-Fluorophenyl)cyclobutyl)methanamine hydrochloride (CAS 1220219-36-2):
(b) Heterocyclic Variations
- N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 173850-78-7):
Fluorinated Cyclobutyl Analogues
- 1-[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride (CAS 2580207-00-5):
- trans-[3-(Difluoromethyl)cyclobutyl]methanamine hydrochloride (CAS 2940861-99-2): Structure: Difluoromethyl group modifies electronic properties without excessive steric hindrance. Key Differences: Balanced lipophilicity and polarity compared to non-fluorinated analogues .
Pharmacopeial and Pharmaceutical Derivatives
- Sibutramine Related Compounds A–D (e.g., N-{1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride):
Data Table: Structural and Property Comparison
Research Findings and Implications
- Electronic Effects : Thiophene’s electron-rich nature enhances interactions with π-π stacking targets compared to phenyl or oxadiazole derivatives .
- Fluorination Impact : Fluorinated cyclobutyl groups improve pharmacokinetics but may require toxicity screening .
- Structural Rigidity : The cyclobutane ring’s strain may limit conformational flexibility, affecting binding specificity in drug-receptor interactions .
Preparation Methods
General Synthetic Strategy
The key synthetic approach to cyclobutyl(thiophen-3-yl)methanamine hydrochloride involves:
- Formation of the thiophen-3-ylmethylamine intermediate.
- Introduction of the cyclobutyl moiety via reductive amination or alkylation.
- Conversion of the free amine to its hydrochloride salt for stability and isolation.
Preparation of Thiophen-3-ylmethylamine Intermediate
Thiophen-3-ylmethylamine is a crucial precursor in the synthesis. Its preparation is well-documented and generally involves the reduction of thiophene-3-carbaldehyde oxime or related intermediates.
- Starting Material: Thiophene-3-carbaldehyde oxime.
- Reducing Agent: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
- Conditions: Dropwise addition of oxime solution to LiAlH4 at 18–25 °C, stirring overnight.
- Workup: Careful quenching with water, addition of sodium sulfate, filtration, and concentration.
- Yield: Approximately 82% of thiophen-3-ylmethylamine as an oil.
This method provides a high yield and good purity of the amine intermediate, which can be further used in subsequent steps.
Introduction of Cyclobutyl Group via Reductive Amination
The cyclobutyl group can be introduced by reductive amination of thiophen-3-ylmethylamine with cyclobutanone or related cyclobutyl ketones.
- Reactants: Thiophen-3-ylmethylamine and cyclobutanone.
- Reductive Agent: Sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride.
- Solvent: Methanol or a mixture of methanol and dichloromethane.
- Conditions: Ambient to mild heating (room temperature to 40 °C), reaction time ranging from several hours to overnight.
- Workup: Concentration of the reaction mixture followed by purification via flash chromatography.
This reductive amination method is efficient for forming the secondary amine linkage between the cyclobutyl ring and the thiophene moiety.
Formation of Hydrochloride Salt
To isolate and stabilize the amine, the free base is converted into its hydrochloride salt.
- Acid Treatment: The free amine is treated with concentrated hydrochloric acid (HCl) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
- Conditions: Stirring at ambient temperature for several hours.
- Isolation: Precipitation of the hydrochloride salt, filtration, washing, and drying.
This step enhances the compound's stability, crystallinity, and ease of handling, which is essential for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of oxime | LiAlH4 in THF, 18–25 °C, overnight | ~82 | Produces thiophen-3-ylmethylamine intermediate |
| 2 | Reductive amination | Thiophen-3-ylmethylamine + cyclobutanone, NaCNBH3, MeOH, rt to 40 °C | 70–90* | Forms cyclobutyl(thiophen-3-yl)methanamine free base |
| 3 | Salt formation | HCl in MeOH or EtOAc, ambient temperature | >90 | Isolates hydrochloride salt |
*Yields for reductive amination vary depending on conditions and purification methods.
Detailed Research Findings and Considerations
Solvent Choice: Ethers like THF are preferred for reductions; methanol or dichloromethane mixtures are common for reductive amination. Solvent polarity affects reaction rate and selectivity.
Temperature Control: Reductive amination typically proceeds efficiently at room temperature to mild heating (up to 40 °C), balancing reaction speed and minimizing side reactions.
Base and Acid Selection: Sodium cyanoborohydride is preferred for reductive amination due to its mildness and selectivity. Hydrochloric acid is the preferred acid for salt formation, offering good crystallinity and stability.
Purification: Flash chromatography on silica gel is commonly used to purify intermediates and final products, often eluting with chloroform-methanol mixtures (e.g., 20:1).
Safety and Handling: Lithium aluminum hydride is highly reactive and requires careful handling under inert atmosphere. Quenching must be controlled to avoid hazards.
Q & A
Q. What are the established synthetic pathways for Cyclobutyl(thiophen-3-yl)methanamine hydrochloride, and how can researchers validate intermediate purity?
The synthesis typically involves:
Cyclobutane Formation : Cyclobutyl precursors are generated via [2+2] photocycloaddition or ring-closing metathesis. For example, cyclobutanone derivatives (e.g., 3,3-difluorocyclobutanone in ) are modified with methoxymethylamine to form imine intermediates.
Thiophene Coupling : Thiophen-3-yl groups are introduced via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. highlights similar aryl-cyclobutyl coupling strategies.
Amine Generation : Reduction of imines (e.g., NaBH₄) yields primary amines, followed by HCl salt precipitation.
Validation : Use HPLC (≥95% purity threshold, as in ) and NMR (e.g., δ 2.5–3.5 ppm for cyclobutyl protons, δ 6.8–7.2 ppm for thiophene protons). LC-MS confirms molecular weight (e.g., [M+H]+ ~228.7 for C₁₀H₁₄ClNS).
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies structural motifs (e.g., cyclobutyl ring strain, thiophene aromaticity). Compare with analogs in (e.g., benzo[b]thiophene derivatives).
- HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., unreacted cyclobutyl precursors).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₄ClNS).
- X-ray Crystallography : Resolves stereochemistry (if crystalline). notes similar hydrochloride salts’ crystallinity.
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (typically >150°C for hydrochloride salts, as in ).
- Hydrolytic Stability : Test solubility in aqueous buffers (pH 1–12) via HPLC monitoring. Cyclobutyl groups may confer rigidity, reducing hydrolysis (cf. ).
- Light Sensitivity : Store in amber vials; compare UV-Vis spectra pre/post light exposure. Thiophene rings are prone to photooxidation.
Q. What solvent systems are optimal for solubility and in vitro assays?
- Polar Solvents : DMSO (≥50 mg/mL) for stock solutions.
- Aqueous Buffers : Use ≤5% DMSO in PBS (pH 7.4) for cell-based studies. notes similar amines’ solubility profiles.
- Avoid : Chloroform (reacts with HCl salt).
Advanced Research Questions
Q. How can reaction yields be optimized for the cyclobutyl-thiophene coupling step?
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki coupling (thiophene boronic acid + bromocyclobutane).
- Solvent Effects : Use THF/H₂O (3:1) for biphasic conditions. achieved >80% yields with methoxymethylamine via polar aprotic solvents.
- Temperature Control : 60–80°C minimizes side reactions (e.g., cyclobutane ring opening).
Q. What methodologies resolve stereochemical uncertainties in the cyclobutyl group?
Q. How can computational modeling predict the compound’s biological target interactions?
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., GPCRs, kinases). The thiophene moiety may engage in π-π stacking (cf. ’s sulfonyl chloride interactions).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps for HCl salt stability.
Q. How should researchers address contradictions between purity assays and bioactivity data?
- Byproduct Identification : LC-MS/MS detects trace impurities (e.g., unreacted cyclobutyl ketones). notes 95% purity thresholds.
- Dose-Response Validation : Re-test bioactivity with repurified batches. In , discrepancies in LY2409881 hydrochloride activity were resolved via iterative HPLC purification.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
